molecular formula C13H12ClN3O2 B2658840 N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351600-06-0

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide

Cat. No.: B2658840
CAS No.: 1351600-06-0
M. Wt: 277.71
InChI Key: DELYQRSSMBIVDU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide has been explored in various scientific studies, focusing on its synthesis and characterization, without directly targeting drug use, dosage, or side effects. In a study by Abdel-Raheem et al. (2021), the compound was part of a research effort to synthesize and spectrally characterize selective pyridine compounds as bioactive agents. The study investigated the compound's insecticidal activity against the cowpea aphid, demonstrating higher activity than the reference insecticide, acetamiprid, after 24 hours of treatment. This highlights the compound's potential in agricultural pest management strategies (Abdel-Raheem et al., 2021).

Antimicrobial Applications

Further research into this compound derivatives has shown promising antimicrobial properties. Rajput and Sharma (2021) synthesized a series of compounds structurally related to this compound, demonstrating moderate to excellent antibacterial and antifungal activities against various strains. This suggests the compound's derivatives can be potent antimicrobial agents, offering new avenues for addressing resistant microbial infections (Rajput & Sharma, 2021).

Properties

IUPAC Name

N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12-8-7-11(16-17-12)13(18)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELYQRSSMBIVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.